N-[(2,6-dimethylpyrimidin-4-yl)methyl]-3-methyl-4-(3-methylbutanoylamino)benzamide
Description
N-[(2,6-dimethylpyrimidin-4-yl)methyl]-3-methyl-4-(3-methylbutanoylamino)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a benzamide moiety, making it structurally unique and functionally versatile.
Properties
IUPAC Name |
N-[(2,6-dimethylpyrimidin-4-yl)methyl]-3-methyl-4-(3-methylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-12(2)8-19(25)24-18-7-6-16(9-13(18)3)20(26)21-11-17-10-14(4)22-15(5)23-17/h6-7,9-10,12H,8,11H2,1-5H3,(H,21,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBPSRLNTUFZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CNC(=O)C2=CC(=C(C=C2)NC(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylpyrimidin-4-yl)methyl]-3-methyl-4-(3-methylbutanoylamino)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,6-dimethylpyrimidine, the compound undergoes alkylation using methylating agents under basic conditions to introduce the methyl groups at the 2 and 6 positions.
Benzamide Formation: The benzamide moiety is synthesized by reacting 3-methyl-4-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form the amide bond.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzamide intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,6-dimethylpyrimidin-4-yl)methyl]-3-methyl-4-(3-methylbutanoylamino)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It serves as a model compound in drug design and discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research has shown that modifications to its structure can lead to compounds with significant pharmacological activities, including antimicrobial and antiviral properties.
Industry
Industrially, this compound finds applications in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylpyrimidin-4-yl)methyl]-3-methyl-4-(3-methylbutanoylamino)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-[(2,6-dimethylpyrimidin-4-yl)methyl]-3-methyl-4-(3-methylbutanoylamino)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for functionalization make it a versatile compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
